molecular formula C12H25NO B13254928 N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine

Cat. No.: B13254928
M. Wt: 199.33 g/mol
InChI Key: ALXIADMKGZLMJN-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine is an organic compound with a complex structure, featuring a cyclohexane ring substituted with an ethyl group and an amine group connected via a 2-ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyethyl)piperidin-4-one
  • N-(2-ethoxyethyl)-3-morpholinopropan-1-amine

Uniqueness

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the ethyl substitution. These characteristics confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-3-11-5-7-12(8-6-11)13-9-10-14-4-2/h11-13H,3-10H2,1-2H3

InChI Key

ALXIADMKGZLMJN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NCCOCC

Origin of Product

United States

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